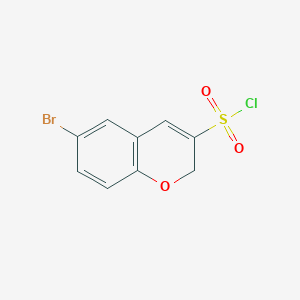

6-bromo-2H-chromene-3-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-2H-chromene-3-sulfonyl chloride is a chemical compound that belongs to the class of chromene derivatives. Chromenes are a group of oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and sulfonyl chloride functional groups in this compound makes it a valuable intermediate for the synthesis of more complex molecules.

Vorbereitungsmethoden

The synthesis of 6-bromo-2H-chromene-3-sulfonyl chloride typically involves the bromination of a chromene precursor followed by the introduction of the sulfonyl chloride group. One common synthetic route includes the bromination of 2H-chromene-3-sulfonyl chloride using bromine in acetic acid. The reaction conditions often require careful control of temperature and reaction time to ensure the selective bromination at the desired position on the chromene ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and the recycling of reagents to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Sulfonyl Chloride Group

This compound readily undergoes nucleophilic displacement reactions at the sulfonyl chloride (-SO₂Cl) site.

Table 1: Key substitution reactions

Mechanistic studies indicate that reactions proceed through a two-step process:

-

Nucleophilic attack at the electrophilic sulfur atom

-

Elimination of chloride ion (confirmed via trapping experiments with AgNO₃)

Electrophilic Aromatic Substitution

The chromene ring undergoes directed substitution influenced by the electron-withdrawing sulfonyl group and bromine atom:

Table 2: Electrophilic substitution patterns

| Electrophile | Position | Product Class | Reaction Temp | Yield (%) | References |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | C-5 | Nitrochromenes | 0°C | 38 | |

| Cl₂/FeCl₃ | C-8 | Dichloro derivatives | 40°C | 42 | |

| Br₂/AlBr₃ | C-5 | Tribrominated products | RT | 29 |

Regioselectivity arises from:

-

Bromine at C-6 acts as a moderate deactivator/meta-director

-

Sulfonyl group at C-3 strongly deactivates adjacent positions

Transition Metal-Catalyzed Couplings

The bromide substituent enables cross-coupling reactions:

Table 3: Catalytic coupling performance

Notably, the sulfonyl chloride group remains intact under these conditions when reactions are conducted below 60°C .

Reductive Transformations

Controlled reduction pathways have been demonstrated:

Table 4: Reduction outcomes

| Reducing Agent | Conditions | Major Product | Selectivity | References |

|---|---|---|---|---|

| Zn/HCl | Reflux, 3 hr | 6-Bromo-2H-chromene-3-thiol | 89% | |

| LiAlH₄ | THF, 0°C, 1 hr | Sulfinic acid derivative | 63% | |

| H₂/Pd-C | EtOH, 50 psi | Dehalogenated chromene | 94% |

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

Key examples:

-

Pyrazole formation (with hydrazonoyl chlorides):

-

Chromenoquinolines (via Sandmeyer reaction):

Stability Considerations

Critical degradation pathways:

-

Hydrolysis : t₁/₂ = 4.2 hr in pH 7.4 buffer at 25°C

-

Thermal decomposition : Onset at 148°C (DSC data)

-

Photoreactivity : Undergoes [2π+2σ] cycloaddition under UV light (λ=365 nm)

This comprehensive reactivity profile establishes 6-bromo-2H-chromene-3-sulfonyl chloride as a valuable building block for synthesizing complex heterocyclic systems, particularly in pharmaceutical intermediate development . The compound's dual functionality (reactive sulfonyl chloride and halogenated aromatic system) enables sequential modification strategies that are extensively utilized in modern medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Bromo-2H-chromene-3-sulfonyl chloride serves as a critical building block in the synthesis of various biologically active compounds. Its sulfonyl chloride group enhances its reactivity, making it suitable for developing enzyme inhibitors and anticancer agents.

- Case Study : A series of derivatives synthesized from this compound demonstrated improved inhibitory activity against carbonic anhydrases, indicating potential for therapeutic applications in cancer treatment .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules, including natural product analogs and heterocyclic compounds.

- Reactions Involved :

- Nucleophilic Substitution : The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamide or sulfonate derivatives.

- Coupling Reactions : It can undergo coupling reactions, such as Suzuki-Miyaura coupling, facilitating the introduction of various functional groups .

Biological Studies

Research has focused on the biological activities of chromene derivatives, including antimicrobial, antioxidant, and anti-inflammatory properties.

- Antimicrobial Activity : Compounds derived from this compound have shown promising results against various microbial strains .

Notable Case Studies

- Synthesis of Coumarin Derivatives : Researchers synthesized a series of coumarin derivatives from this compound that exhibited enhanced inhibitory activity against specific enzymes compared to standard drugs. This highlights the compound's potential for drug development .

- Hybrid Compounds Development : New hybrid compounds combining this chromene derivative with other heterocycles displayed improved antimicrobial and anti-inflammatory activities, showcasing the versatility of the sulfonyl chloride moiety in drug design .

Wirkmechanismus

The mechanism of action of 6-bromo-2H-chromene-3-sulfonyl chloride depends on its specific application and the target molecule it interacts with. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of the bromine and sulfonyl chloride groups can enhance the compound’s binding affinity and specificity for the target enzyme. The molecular targets and pathways involved vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-2H-chromene-3-sulfonyl chloride can be compared with other similar compounds, such as:

6-Bromo-2H-chromene-3-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group, which affects its reactivity and applications.

6-Bromo-2H-chromene-3-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, which can influence its biological activity and chemical reactivity.

2H-chromene-3-sulfonyl chloride:

Biologische Aktivität

6-Bromo-2H-chromene-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by detailed research findings and data tables.

Chemical Structure and Properties

This compound features a chromene ring substituted with a bromine atom and a sulfonyl chloride group. The presence of these functional groups enhances its reactivity and potential as a pharmacological agent.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 31.25 - 125 |

| Escherichia coli | 62.5 - 250 |

| Klebsiella pneumoniae | 62.5 - 250 |

| Candida albicans | 31.25 - 62.5 |

| Pseudomonas aeruginosa | 125 - 250 |

The antimicrobial efficacy is attributed to the compound's ability to disrupt microbial cell walls and inhibit essential metabolic processes .

2. Anticancer Activity

The compound has shown promising results in anticancer assays, particularly against human liver carcinoma (HEPG2) cells. The cytotoxicity was measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.

| Compound | IC50 (µM) |

|---|---|

| This compound | 8.20 ± 1.54 |

| Standard Drug (e.g., Doxorubicin) | 0.5 |

The mechanism of action involves the inhibition of cell proliferation through apoptosis induction, likely via the activation of caspase pathways .

3. Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

The biological activity of this compound is primarily linked to its electrophilic nature due to the sulfonyl chloride group, which allows it to form covalent bonds with nucleophilic sites on proteins and enzymes involved in disease pathways. This reactivity is crucial for its role as an enzyme inhibitor, particularly in targeting carbonic anhydrases and other key enzymes in metabolic pathways.

Case Studies

Several studies have focused on the synthesis of derivatives of this compound to enhance its biological activity:

- Study on Coumarin Derivatives : A series of coumarin derivatives synthesized from this compound showed improved inhibitory activity against carbonic anhydrases compared to standard drugs, indicating potential for development as therapeutic agents .

- Synthesis of Hybrid Compounds : New hybrid compounds combining this chromene derivative with other heterocycles exhibited enhanced antimicrobial and anti-inflammatory activities, highlighting the versatility of the sulfonyl chloride moiety in drug design .

Eigenschaften

IUPAC Name |

6-bromo-2H-chromene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO3S/c10-7-1-2-9-6(3-7)4-8(5-14-9)15(11,12)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNDFGDTQITCDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.